2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole
Description
2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole is a brominated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with bromine and at position 5 with a 7-oxabicyclo[2.2.1]heptane (norbornane oxide) moiety. Its molecular formula is C₇H₆BrN₃OS, with a molecular weight of 260.12 g/mol . The bicyclic substituent imparts rigidity and stereochemical complexity, distinguishing it from simpler bromothiadiazole derivatives.
Properties
IUPAC Name |
2-bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZJYDUZEUPTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C3=NN=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the 7-oxabicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between furan and an appropriate dienophile.
Formation of the thiadiazole ring: This step involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the bromine atom, leading to debromination.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the debrominated thiadiazole derivative.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the oxygen atom in the bicyclic moiety.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and related brominated thiadiazoles:
Key Observations :
- The 7-oxabicyclo[2.2.1]heptane group in the target compound introduces steric hindrance and conformational rigidity, which may enhance binding specificity in biological systems compared to planar aryl substituents (e.g., phenyl or nitrophenyl groups) .
- Bromine at position 2 in the thiadiazole ring is a common feature across analogs, suggesting shared reactivity in nucleophilic substitution reactions .
Physicochemical Properties
- Planarity and Crystal Packing: The thiadiazole ring in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is planar, with a dihedral angle of 40.5° between the thiadiazole and benzene rings .
- Lipophilicity: The norbornane oxide group increases lipophilicity compared to phenyl or nitroaryl substituents, which may enhance membrane permeability in biological applications .
Biological Activity
2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the bicyclic structure contributes to its unique pharmacological profile.
Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus exhibit significant antibacterial and antifungal activities. For instance:
- A study reported that certain thiadiazole derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular activity .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 4a | Mtb H37Rv | 0.045 |
| Compound 6a | Non-replicating Mtb | 0.88 |
Anti-inflammatory Activity
Thiadiazole compounds have also been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways by these compounds suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of thiadiazoles has been explored in several studies:
- Compounds containing the thiadiazole moiety have shown promise in inhibiting cancer cell proliferation in various cancer lines. For example, some derivatives were effective against breast cancer cell lines, demonstrating a selectivity index that indicates lower toxicity to normal cells compared to cancerous ones .
Case Study 1: Antitubercular Activity
In a comparative study on the anti-tubercular efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested them against Mycobacterium tuberculosis. The most effective compound exhibited an MIC of 0.25 µg/mL against resistant strains, highlighting the potential for developing new anti-TB agents from thiadiazole scaffolds .
Case Study 2: Antimicrobial Evaluation
A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against a panel of bacterial and fungal pathogens. The results indicated that certain compounds had significant inhibitory effects, with some achieving MIC values comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
